molecular formula C6HBrCl2N2S B13672361 2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine

2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine

Cat. No.: B13672361
M. Wt: 283.96 g/mol
InChI Key: FPBJVSVKOBFFHZ-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a thiazolo[5,4-B]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the brain . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiazolo[5,4-B]pyridine
  • 2,5-Dichlorothiazolo[4,5-B]pyridine

Uniqueness

2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6HBrCl2N2S

Molecular Weight

283.96 g/mol

IUPAC Name

2-bromo-5,7-dichloro-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C6HBrCl2N2S/c7-6-11-4-2(8)1-3(9)10-5(4)12-6/h1H

InChI Key

FPBJVSVKOBFFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C1Cl)SC(=N2)Br)Cl

Origin of Product

United States

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